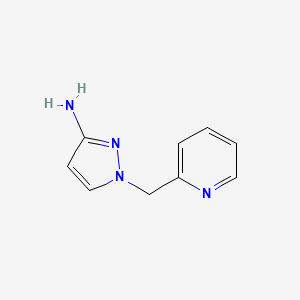

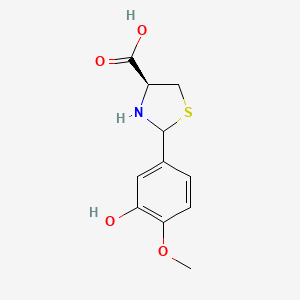

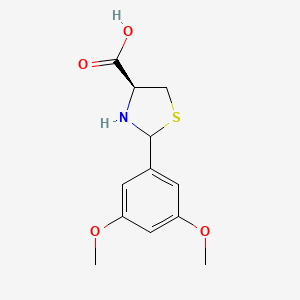

1-(piridin-2-ilmetil)-1H-pirazol-3-amina

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to “1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine” has been reported in the literature . For instance, the synthesis of piperazine derivatives, which are structurally related, involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine” can be inferred from related compounds. For example, the structure of N-(pyridin-2-yl)hydrazinecarbothioamide, a related compound, was established using single-crystal X-ray and spectroscopic techniques .Aplicaciones Científicas De Investigación

Agentes Antiproliferativos

Compuestos estructuralmente relacionados con 1-(piridin-2-ilmetil)-1H-pirazol-3-amina han sido diseñados y sintetizados con potenciales actividades antiproliferativas. Estos compuestos han sido evaluados contra diversas líneas celulares de cáncer como A549 (cáncer de pulmón), HCT-116 (cáncer colorrectal), y PC-3 (cáncer de próstata) in vitro .

Intermediarios Farmacéuticos

Los motivos similares a piridin-2-il-metanona, que podrían estar estructuralmente relacionados con el compuesto en cuestión, son importantes como intermediarios farmacéuticos. Los métodos sintéticos para estos compuestos han ganado una atención extensa debido a su importancia .

Bibliotecas de Compuestos Heterocíclicos

Noveles compuestos heterocíclicos con potenciales actividades biológicas han sido sintetizados, los cuales incluyen piridin-2-il como parte de su estructura. Estas bibliotecas son valiosas para la detección en diversos ensayos biológicos para descubrir nuevos agentes terapéuticos .

Enzima y Unión al Receptor

Los derivados de urea que contienen grupos piridin-2-ilmetil han mostrado la capacidad de unirse a una variedad de enzimas y receptores dentro de los sistemas biológicos, indicando potenciales aplicaciones en el desarrollo de fármacos .

Direcciones Futuras

The future directions for research on “1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine” could include further studies on its synthesis, structure, and potential biological activities. For instance, the synthesis of novel 2-(pyridin-2-yl)pyrimidine derivatives and their evaluation for anti-fibrotic activities in vitro has been reported .

Mecanismo De Acción

Mode of Action

It’s worth noting that related compounds, such as pyrimidinamines, inhibit the electron transport in mitochondrial complex i . This inhibition disrupts the normal flow of electrons, leading to a decrease in ATP production and an increase in reactive oxygen species, which can cause cell damage.

Biochemical Pathways

Based on its structural similarity to pyrimidinamines, it may affect the electron transport chain in mitochondria .

Result of Action

Related compounds such as pyrimidinamines are known to cause cell damage due to an increase in reactive oxygen species resulting from the inhibition of the electron transport in mitochondrial complex i .

Propiedades

IUPAC Name |

1-(pyridin-2-ylmethyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-9-4-6-13(12-9)7-8-3-1-2-5-11-8/h1-6H,7H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXMDEJSGWBFTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN2C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142952-12-2 | |

| Record name | 1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-Fluoro-5-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid](/img/structure/B1393725.png)

![5-[3-Fluoro-5-(trifluoromethyl)phenoxy]-2-furoic acid](/img/structure/B1393726.png)

![1-[Ethyl(methyl)amino]cyclopentanecarbonitrile](/img/structure/B1393730.png)

![N-[4-(propan-2-yl)phenyl][1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1393740.png)